2-(3-Phenylpyridin-2-yl)acetonitrile
Overview
Description
2-(3-Phenylpyridin-2-yl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a phenyl group attached to the pyridine ring, which is further connected to an acetonitrile group. Pyridine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylpyridin-2-yl)acetonitrile typically involves the reaction of 3-phenylpyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the 3-phenylpyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylpyridin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include pyridine N-oxides, primary amines, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-(3-Phenylpyridin-2-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(3-Phenylpyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl and pyridine rings allow for π-π stacking interactions and hydrogen bonding, which can enhance binding affinity to biological targets. The nitrile group can also participate in coordination with metal ions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Phenylpyridin-2-yl)ethanol: Similar structure but with an ethanol group instead of acetonitrile.
2-(3-Phenylpyridin-2-yl)methanol: Contains a methanol group instead of acetonitrile.
3-Phenylpyridine: Lacks the acetonitrile group, making it less versatile in certain reactions.
Uniqueness
2-(3-Phenylpyridin-2-yl)acetonitrile is unique due to the presence of the acetonitrile group, which provides additional reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-phenylpyridin-2-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-9-8-13-12(7-4-10-15-13)11-5-2-1-3-6-11/h1-7,10H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGVWXVIMVMUDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70706300 | |
Record name | (3-Phenylpyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70706300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227494-24-7 | |
Record name | (3-Phenylpyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70706300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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